molecular formula C12H13Cl2NO2 B14600789 3-Chloro-4-(chloromethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 61213-55-6

3-Chloro-4-(chloromethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Katalognummer: B14600789
CAS-Nummer: 61213-55-6
Molekulargewicht: 274.14 g/mol
InChI-Schlüssel: NLGIWQUZJZJHJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-(chloromethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidin-2-one core substituted with chloro, chloromethyl, and methoxyphenyl groups

Vorbereitungsmethoden

The synthesis of 3-Chloro-4-(chloromethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and chloromethyl groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.

    Attachment of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced using suitable aryl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Analyse Chemischer Reaktionen

3-Chloro-4-(chloromethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The chloro and chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(chloromethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a precursor in the manufacture of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-(chloromethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-(Chloromethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Lacks the chloro group, which may influence its chemical properties.

    3-Chloro-1-(4-methoxyphenyl)pyrrolidin-2-one: Lacks the chloromethyl group, which may alter its reactivity in substitution reactions.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61213-55-6

Molekularformel

C12H13Cl2NO2

Molekulargewicht

274.14 g/mol

IUPAC-Name

3-chloro-4-(chloromethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H13Cl2NO2/c1-17-10-4-2-9(3-5-10)15-7-8(6-13)11(14)12(15)16/h2-5,8,11H,6-7H2,1H3

InChI-Schlüssel

NLGIWQUZJZJHJY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2CC(C(C2=O)Cl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.